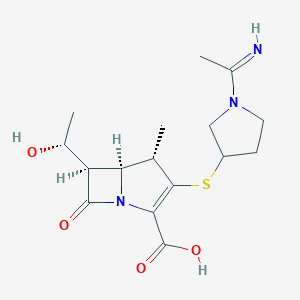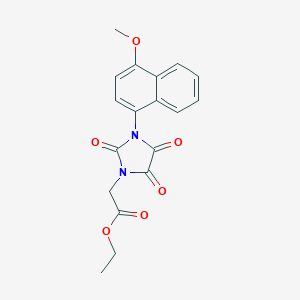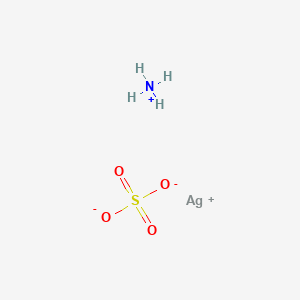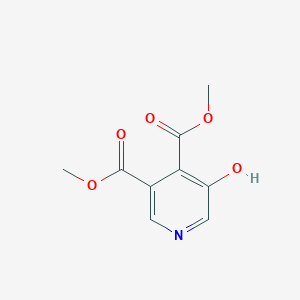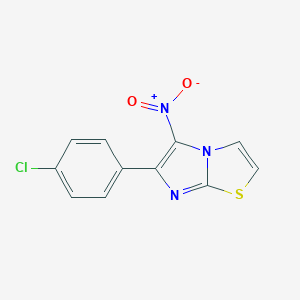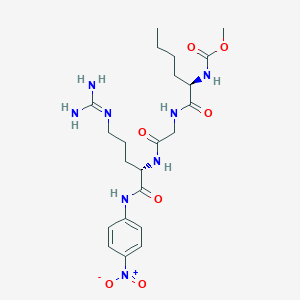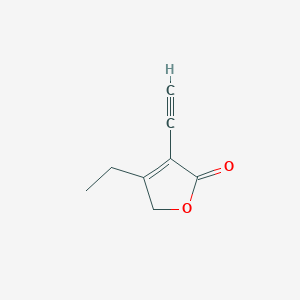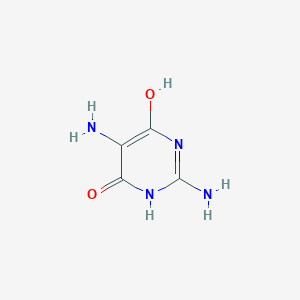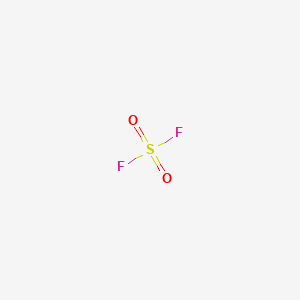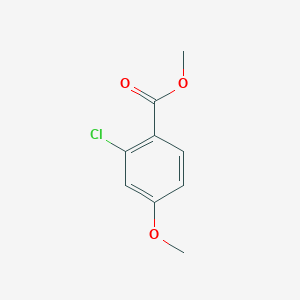
2-Méthyl-2-(pyrrolidin-1-yl)propan-1-ol
Vue d'ensemble
Description
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine group of compounds. It was first synthesized in the 1960s and was originally developed as a potential treatment for narcolepsy and attention deficit hyperactivity disorder (ADHD). However, due to its potent stimulant effects, it has become a popular recreational drug of abuse. Despite its negative reputation, MDPV has also been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Découverte de médicaments
Le composé, étant un dérivé de la pyrrolidine, peut être utilisé dans la découverte de médicaments . Le cycle pyrrolidine à cinq chaînons est largement utilisé par les chimistes médicinaux pour obtenir des composés pour le traitement des maladies humaines . Le cycle pyrrolidine et ses dérivés, y compris les pyrrolizines, la pyrrolidine-2-one, les pyrrolidine-2,5-diones et le prolinol, ont été décrits dans la littérature de 2015 à ce jour .
Traitement des maladies auto-immunes
L'une des applications de ce composé est le traitement des maladies auto-immunes . Par exemple, les dérivés de la cis-3,4-diphénylpyrrolidine ont été démontrés comme agissant en tant qu'agonistes inverses du récepteur orphelin apparenté à l'acide rétinoïque γ (RORγt), une variante d'épissage de la sous-famille des récepteurs hormonaux nucléaires RORγ impliquée dans les maladies auto-immunes .
Synthèse de composés biologiquement actifs
Le composé peut être utilisé dans la synthèse de composés biologiquement actifs . Par exemple, de nouveaux composés ont été obtenus par condensation de l'acide 2-méthyl-2-phénylsuccinique avec l'acide 3-aminopropanoïque . Ce changement structurel n'a pas amélioré l'activité pharmacologique par rapport au composé mentionné précédemment .
Catalyse
En tant que composé chimique polyvalent, le 2-Méthyl-2-(pyrrolidin-1-yl)propanal peut être utilisé en catalyse. Il présente une perplexité et une explosion élevées, permettant des applications diverses telles que la synthèse de médicaments, la catalyse et les réactions organiques.
Réactions organiques
En plus de la catalyse, ce composé peut également être utilisé dans diverses réactions organiques. Sa structure et ses propriétés uniques en font un outil précieux dans la synthèse de molécules organiques complexes.
Recherche et développement
Enfin, ce composé peut être utilisé dans la recherche et le développement dans le domaine de la chimie et de la pharmacologie
Mécanisme D'action
Target of Action
The primary target of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is the kappa opioid receptor (KOR) . KORs are one of the three classes of opioid receptors found in the nervous system, along with mu and delta opioid receptors. They play a key role in modulating pain perception, mood, and various other physiological processes .
Mode of Action
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This can result in a decrease in the activity of the KOR pathway .
Biochemical Pathways
It is known that kors are involved in the regulation ofdopamine , a neurotransmitter that plays a key role in reward, motivation, and mood . By blocking KORs, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol may affect the release and reuptake of dopamine, thereby influencing these physiological processes .
Pharmacokinetics
The compound’s high affinity for kors in humans, rats, and mice suggests that it may have good bioavailability .
Result of Action
The antagonistic action of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol at KORs has been shown to have potential therapeutic effects. For example, it has demonstrated antidepressant-like efficacy in a mouse forced swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and shown potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
Analyse Biochimique
Biochemical Properties
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kappa opioid receptors (KOR) with high affinity, as well as with mu opioid receptors (MOR) and delta opioid receptors (DOR) to a lesser extent . These interactions suggest that 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol may modulate pain perception and other physiological processes mediated by these receptors.
Cellular Effects
The effects of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to block KOR and MOR agonist-induced analgesia in rat models . This indicates that 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol can alter pain signaling pathways and potentially affect other related cellular processes.
Molecular Mechanism
At the molecular level, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol exerts its effects through binding interactions with specific biomolecules. It acts as an antagonist to KOR, binding with high affinity and inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular responses.
Dosage Effects in Animal Models
The effects of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol vary with different dosages in animal models. At lower doses, it effectively modulates receptor activity without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as altered behavior or physiological responses . Understanding the dosage-dependent effects is essential for its potential therapeutic applications.
Metabolic Pathways
2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,7-10)9-5-3-4-6-9/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXIXDFFYWZZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624632 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101258-96-2 | |
| Record name | 2-Methyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



